![molecular formula C8H14ClNO2 B2471384 2-Amino-2,2-dicyclopropylacetic acid hydrochloride CAS No. 88807-96-9](/img/structure/B2471384.png)
2-Amino-2,2-dicyclopropylacetic acid hydrochloride
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Overview
Description
2-Amino-2,2-dicyclopropylacetic acid hydrochloride is a chemical compound with the CAS Number: 88807-96-9 . It has a molecular weight of 191.66 and its IUPAC name is this compound . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H13NO2.ClH/c9-8(7(10)11,5-1-2-5)6-3-4-6;/h5-6H,1-4,9H2,(H,10,11);1H
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Photocatalytic Degradation Studies
2-Amino-2,2-dicyclopropylacetic acid hydrochloride is related to compounds like diclofenac, a non-steroidal anti-inflammatory drug, in photocatalytic degradation studies. These studies involve using titania suspensions as a catalyst under simulated solar irradiation to decompose pharmaceutical compounds like diclofenac and identify intermediates, offering insights into the degradation pathways and mechanisms involved in these processes (Calza et al., 2006).
Synthesis of Analogues for Plant Growth Regulation
The synthesis of 2,2-dialkyl-1-aminocyclopropanecarboxylic acids, which are analogues potentially useful for plant growth regulation, involves a process closely related to the synthesis of compounds like this compound. These synthetic schemes lead to compounds that might influence plant growth and development, showing the diverse applications of this class of compounds (Kimpe et al., 1990).
Role in Peptide Synthesis
Compounds like N-dicyclopropylmethyl (Dcpm) residue, related to this compound, are used as amide bond protectants in peptide synthesis. This illustrates the utility of such compounds in the field of peptide chemistry, where controlling the structure and reactivity of amino acids is crucial (Carpino et al., 2009).
Biocatalytic Resolution in Synthesis
In the synthesis of chiral synthons like ethyl 3-amino-4-pentynoate, used in the synthesis of pharmaceuticals, compounds similar to this compound are resolved using enzymes like Penicillin acylase. This approach highlights the role of these compounds in the chiral synthesis of important pharmaceutical intermediates (Topgi et al., 1999).
Safety and Hazards
properties
IUPAC Name |
2-amino-2,2-dicyclopropylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(7(10)11,5-1-2-5)6-3-4-6;/h5-6H,1-4,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGXHPCJFICGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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